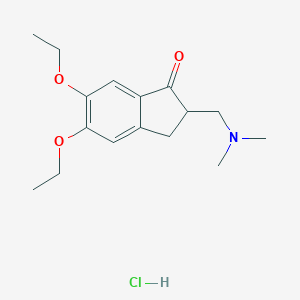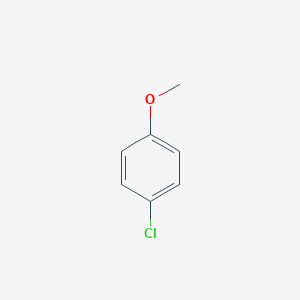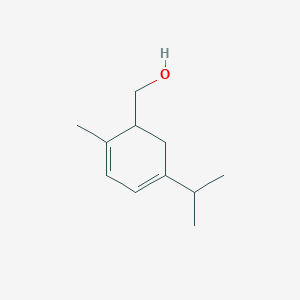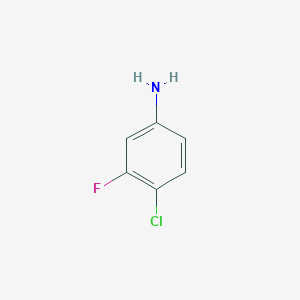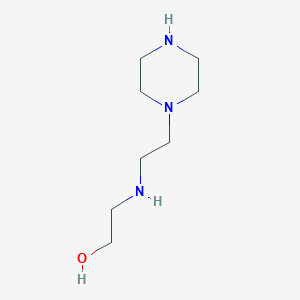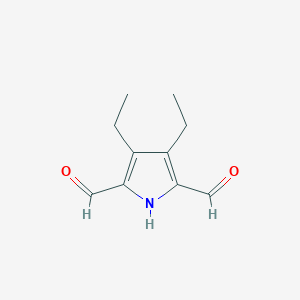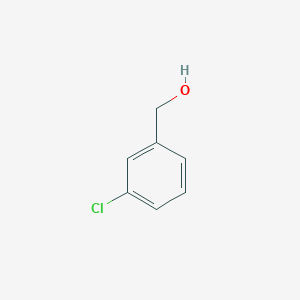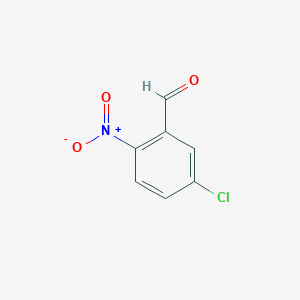
5-Cloro-2-nitrobenzaldehído
Descripción general
Descripción
5-Chloro-2-nitrobenzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by a benzene ring with an aldehyde functional group and substituted with chlorine and nitro groups at the 5 and 2 positions, respectively. This compound is of interest due to its potential applications in various chemical syntheses and its interactions with biological systems.
Synthesis Analysis
The synthesis of compounds related to 5-Chloro-2-nitrobenzaldehyde can involve various starting materials and reaction conditions. For instance, a related compound, 5-Chloro-3-(2-thienyl)-2,1-benzisoxazole, was synthesized through the condensation of o-nitrobenzaldehyde with thiophene in the presence of hydrochloric acid . This suggests that similar methods could potentially be applied to synthesize 5-Chloro-2-nitrobenzaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-Chloro-2-nitrobenzaldehyde has been studied using X-ray crystallography and quantum-chemical calculations. For example, the crystal structure of a complex involving a derivative of 5-nitro-2-tosylaminobenzaldehyde was analyzed, revealing intermolecular interactions and the spatial arrangement of the molecules . These studies provide insights into the molecular geometry and potential reactive sites of 5-Chloro-2-nitrobenzaldehyde.
Chemical Reactions Analysis
The reactivity of 5-Chloro-2-nitrobenzaldehyde can be inferred from studies on similar compounds. For instance, the interaction of 2-hydroxy-5-nitrobenzaldehyde with glucose 6-phosphatase system components indicates that nitrobenzaldehyde derivatives can act as competitive inhibitors, affecting the enzyme's activity . This implies that 5-Chloro-2-nitrobenzaldehyde may also participate in specific chemical reactions with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2-nitrobenzaldehyde can be deduced from studies on structurally similar compounds. For example, the analysis of FT-IR and FT-Raman spectra, along with ab initio and DFT calculations on 4-chloro-3-nitrobenzaldehyde, provides information on vibrational frequencies, molecular stability, and electronic properties such as HOMO-LUMO gaps . These properties are crucial for understanding the behavior of 5-Chloro-2-nitrobenzaldehyde in various environments and its potential applications in material science or pharmaceuticals.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
5-Cloro-2-nitrobenzaldehído: es un intermedio valioso en la síntesis orgánica. Su estructura química, representada por la fórmula lineal ClC6H3(NO2)CHO, le permite someterse a diversas reacciones químicas para formar compuestos orgánicos complejos. Por ejemplo, se puede utilizar para sintetizar compuestos heterocíclicos, que son cruciales en el desarrollo de productos farmacéuticos y agroquímicos .
Ciencia de Materiales
En la ciencia de materiales, este compuesto puede contribuir a la creación de nuevos materiales con propiedades específicas. Al reaccionar con diferentes agentes, puede formar polímeros o copolímeros que tienen aplicaciones potenciales en la creación de materiales inteligentes, materiales que pueden cambiar sus propiedades en respuesta a estímulos externos .
Química Analítica
This compound: se puede utilizar como reactivo en química analítica para detectar la presencia de otras sustancias. Su capacidad para formar complejos coloreados con ciertos metales o compuestos orgánicos lo convierte en una herramienta útil para el análisis cualitativo y cuantitativo en entornos de laboratorio .
Grupos Protectores Fotolabiles
El grupo nitro de este compuesto se puede utilizar para formar grupos protectores fotolabiles. Estos son grupos que se pueden eliminar mediante la exposición a la luz, lo que es una técnica valiosa en la síntesis de moléculas vulnerables que se degradarían en condiciones normales .
Educación Química
Debido a su reactividad y los cambios visuales que experimenta durante las reacciones, This compound se puede utilizar en entornos educativos para demostrar los principios químicos y los mecanismos de reacción a los estudiantes .
Ciencia Ambiental
En la ciencia ambiental, se puede utilizar para estudiar los procesos de degradación y el destino ambiental de los compuestos nitroaromáticos. Comprender cómo se descomponen estos compuestos puede ayudar a evaluar su impacto en el medio ambiente .
Nanotecnología
El compuesto puede participar en la síntesis de nanomateriales. Su naturaleza reactiva le permite ser un bloque de construcción para nanopartículas o nanocompuestos que tienen aplicaciones en electrónica, catálisis y medicina .
Investigación Farmacéutica
Finalmente, en la investigación farmacéutica, This compound se puede utilizar para desarrollar nuevos candidatos a fármacos. Su estructura se puede incorporar a moléculas diseñadas para interactuar con objetivos biológicos específicos, lo que podría conducir a nuevos tratamientos para diversas enfermedades .
Safety and Hazards
5-Chloro-2-nitrobenzaldehyde can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Relevant Papers Unfortunately, the search results did not provide specific papers related to 5-Chloro-2-nitrobenzaldehyde .
Mecanismo De Acción
Target of Action
It’s known that nitrobenzaldehydes can react with various biological targets such as amines .
Mode of Action
Nitrobenzaldehydes can undergo reactions at the benzylic position . They can participate in nucleophilic substitution reactions, where the nitro group acts as a leaving group . The chlorine atom in the 5-Chloro-2-nitrobenzaldehyde could potentially enhance the reactivity of the compound due to its electron-withdrawing nature.
Biochemical Pathways
Nitrobenzaldehydes can react with chitosan to form nitrobenzyl-chitosan, which is soluble in trifluoroacetic acid . This suggests that 5-Chloro-2-nitrobenzaldehyde could potentially interact with polysaccharides and other biological macromolecules.
Pharmacokinetics
The compound’s lipophilicity and water solubility would play a significant role in its bioavailability .
Result of Action
Nitrobenzaldehydes can cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemical species could influence the action, efficacy, and stability of 5-Chloro-2-nitrobenzaldehyde. For instance, the compound should be kept in a dry, cool, and well-ventilated place .
Propiedades
IUPAC Name |
5-chloro-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGPIDCNYAYXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216486 | |
| Record name | 5-Chloro-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6628-86-0 | |
| Record name | 5-Chloro-2-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-nitrobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6628-86-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2-NITROBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RDX889QNB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a notable application of 5-Chloro-2-nitrobenzaldehyde in organic synthesis?
A1: 5-Chloro-2-nitrobenzaldehyde serves as a valuable building block in synthesizing complex molecules. For instance, it reacts with piperidine in the presence of a copper catalyst (CuI) to yield 5-(N-piperidinyl)-2-nitrobenzaldehyde. [] This single-step reaction provides a simple and efficient method for obtaining the desired product.
Q2: How is 5-Chloro-2-nitrobenzaldehyde utilized in porphyrin synthesis?
A2: Researchers utilize 5-Chloro-2-nitrobenzaldehyde in the synthesis of porphyrins, specifically 5,10,15,20-tetrakis(2-amino-5-chlorophenyl)porphyrins. [] The process involves reacting 5-Chloro-2-nitrobenzaldehyde with pyrrole in the presence of zinc acetate dihydrate (Zn(OAc)2, 2H2O) and acetic acid (AcOH). This reaction forms nitroporphyrins of zinc, which are subsequently reduced using tin(II) chloride dihydrate (SnCl2, 2H2O) and concentrated hydrochloric acid (HCl) to yield the desired porphyrin isomers.
Q3: What insights into the structural characteristics of 5-Chloro-2-nitrobenzaldehyde isonicotinoylhydrazone have been revealed through crystallographic studies?
A3: Crystallographic analysis of 5-Chloro-2-nitrobenzaldehyde isonicotinoylhydrazone (C13H9ClN4O3) has provided valuable information regarding its three-dimensional structure. [] The study revealed that the molecules within the crystal lattice are interconnected through a network of hydrogen bonds, including one N—H⋯N and three C—H⋯O interactions. These intermolecular forces contribute to the stability and overall packing arrangement of the molecules within the crystal structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

